(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide
Description
This compound is an α,β-unsaturated acrylamide derivative featuring a furan-thiophene hybrid scaffold. Its structure includes:
- Furan rings: Positioned at the 2-yl position of the acrylamide chain and as a substituent on the hydroxyethyl group.
- Thiophene moiety: Attached to the 5-position of the second furan ring.
The (2E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which may enhance intermolecular interactions in biological systems or crystalline states .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-14(10-18-17(20)6-3-13-2-1-8-21-13)16-5-4-15(22-16)12-7-9-23-11-12/h1-9,11,14,19H,10H2,(H,18,20)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHXRDGKSYWBMS-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide , with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a complex structure that includes furan and thiophene moieties, which are known for their significant roles in biological activity. The presence of these heterocycles contributes to the compound's unique electronic properties, enhancing its potential as a therapeutic agent.
Research indicates that this compound may interact with various biological targets, primarily through enzyme inhibition. Notable targets include:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which may be beneficial in treating neurodegenerative diseases.
- Urease : The inhibition of urease affects the urea cycle, potentially impacting nitrogen metabolism and related disorders.
The compound's dual action on these enzymes suggests a multifaceted approach to therapeutic intervention.
Biological Activity and Therapeutic Applications
- Antiviral Activity : A derivative of this compound has shown promise in inhibiting the enzymatic activity of SARS coronavirus helicase, indicating potential applications in antiviral drug development.
- Anticancer Properties : Studies have demonstrated that similar furan-based compounds exhibit cytotoxic effects against various cancer cell lines. The structural similarities suggest that this compound may also possess anticancer properties, warranting further investigation .
- Antimicrobial Activity : Compounds with similar structures have been evaluated for antibacterial and antifungal activities, suggesting that this compound could be explored for similar applications.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antiviral | Inhibits SARS-CoV helicase | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Significant inhibition of AChE and urease |
Detailed Research Findings
- Antiviral Research : A study conducted by Lee et al. (2017) demonstrated that derivatives of this compound could suppress SARS-CoV helicase activity, highlighting its potential as an antiviral agent.
- Cytotoxicity Studies : Research published in 2023 explored the anticancer properties of furan-based compounds, revealing promising results against various cancer types. The study emphasized the importance of the furan and thiophene rings in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique furan-thiophene architecture and acrylamide backbone can be compared to analogs with related pharmacophores or substituents. Below is a detailed analysis of key structural and functional differences:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₈H₁₇NO₄S.
Key Findings from Comparative Analysis :
Backbone Modifications: The target compound’s α,β-unsaturated acrylamide backbone distinguishes it from saturated analogs like Compound 31, which exhibit anticancer activity via different mechanisms . Cyano-substituted acrylamides (e.g., AGK2) show enhanced enzyme inhibition due to electron-withdrawing effects, a feature absent in the target compound .
Substituent Effects :
- Thiophene rings (vs. thiazole or isoxazole) may improve π-π stacking in hydrophobic binding pockets, as seen in kinase inhibitors .
- Hydroxyethyl groups (as in the target compound and analog) enhance water solubility compared to purely aromatic substituents .
Biological Activity Trends: Schiff base derivatives (e.g., Compound 52) prioritize antioxidant activity, while acrylamides with heteroaromatic substituents (e.g., AGK2) target enzymatic pathways . The lack of electron-withdrawing groups (e.g., cyano, nitro) in the target compound may limit its potency compared to AGK2 or ranitidine-related analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide?
- Methodology :
- Step 1 : Synthesize the thiophene-furan ethylamine backbone via Suzuki-Miyaura coupling or Feist-Benary cyclization to assemble the heterocyclic moieties (e.g., furan-thiophene linkage) .
- Step 2 : Introduce the hydroxyethyl group via nucleophilic substitution or reductive amination .
- Step 3 : Form the enamide bond using carbodiimide-based coupling agents (e.g., HATU or EDC) with DIPEA in anhydrous THF, followed by purification via chromatography .
- Key Reagents : HATU, DIPEA, THF, and Pd catalysts for cross-coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methods :
- 1H/13C NMR : Assign stereochemistry (e.g., E-configuration of the enamide) and verify substituent positions on furan/thiophene rings .
- HRMS : Confirm molecular weight and isotopic patterns .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
- Data Interpretation : Compare experimental spectra with computed/database values (e.g., PubChem) to resolve ambiguities .
Q. What are the primary research applications of this compound in chemical biology?
- Applications :
- Protein Interaction Studies : Probe binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) due to its heteroaromatic motifs .
- Enzyme Inhibition Assays : Screen for activity against kinases or hydrolases using fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic yield be optimized for the hydroxyethyl-thiophene-furan intermediate?
- Optimization Strategies :
- Catalyst Screening : Test Pd/XPhos systems for cross-coupling efficiency .
- Solvent Effects : Compare DMF vs. THF for amidation kinetics .
- Temperature Control : Conduct reactions at 0°C to minimize side-product formation during coupling .
- Troubleshooting : Use HPLC-MS to identify byproducts (e.g., over-oxidation of thiophene) .
Q. How to resolve contradictions in reported solubility and stability data for this compound?
- Approach :
- Solvent Screening : Test solubility in DCM, EtOAc, and aqueous-organic mixtures under varying pH .
- Stability Studies : Conduct accelerated degradation assays (40°C/75% RH) with LC-MS monitoring to identify hydrolysis/oxidation pathways .
Q. What strategies validate the compound’s bioactivity in complex biological matrices?
- Methodology :
- Cellular Uptake Assays : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via UPLC-MS .
- Controls : Include structurally analogous inactive compounds to rule off-target effects .
Q. How to design SAR studies targeting the enamide moiety’s role in pharmacological activity?
- Design Framework :
- Analog Synthesis : Replace the enamide with esters or ketones to assess hydrogen-bonding requirements .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
- Validation : Corrogate activity data (IC50) with computational binding scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
